(2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid

Catalog No.
S2982637
CAS No.
1219603-31-2
M.F
C21H21NO5
M. Wt
367.401
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-m...

CAS Number

1219603-31-2

Product Name

(2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid

IUPAC Name

(2R,3S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid

Molecular Formula

C21H21NO5

Molecular Weight

367.401

InChI

InChI=1S/C21H21NO5/c1-13-19(20(23)24)22(10-11-26-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1

InChI Key

FARPCFHIMBUWFB-YJYMSZOUSA-N

SMILES

CC1C(N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Solubility

not available
  • Modulator of Morphological Processes

    The presence of the morpholine ring suggests this molecule could interact with biological processes involving cellular morphology. Morpholines are known to have various bioactivities, and (2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid might serve as a scaffold for designing morphology-modulating drugs [].

  • Asymmetric Synthesis

    The molecule contains stereocenters (designated by R and S in the name) which could be useful in asymmetric synthesis. Asymmetric synthesis allows for the production of chiral molecules with high enantiomeric purity, which is crucial for many drugs and pharmaceuticals []. (2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid could potentially serve as a chiral auxiliary or ligand in asymmetric reactions.

  • Fmoc Protecting Group Chemistry

    The Fmoc (Fluorenylmethoxycarbonyl) group is a common protecting group in organic synthesis, especially for peptides. The presence of this group in the molecule suggests it could be a useful intermediate or building block in Fmoc-based synthetic strategies for the development of new drugs or functional molecules [].

(2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid is a synthetic organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is notable for its structural complexity, which includes a morpholine ring that enhances its chemical properties and potential applications in various fields, particularly in peptide synthesis. The presence of the Fmoc group allows for the protection of amino groups during

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, which may introduce additional functional groups.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) to modify existing functional groups.
  • Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others using reagents like halogens or alkylating agents.

These reactions are essential for modifying the compound to obtain derivatives with desired properties or functionalities.

While specific biological activities of (2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid are not extensively documented, compounds with similar structures often exhibit significant biological activity. The ability of the Fmoc group to protect amino acids during peptide synthesis suggests potential applications in drug development and delivery systems. Furthermore, the morpholine ring may influence pharmacokinetics and bioavailability.

The synthesis of (2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid typically involves several key steps:

  • Protection of the Amino Group: The amino group is protected using the Fmoc group by reacting the starting material with Fmoc chloride in the presence of a base like sodium carbonate.
  • Formation of the Morpholine Ring: The protected amino compound undergoes cyclization to form the morpholine ring, often utilizing reagents such as diethyl azodicarboxylate and triphenylphosphine in an inert solvent like tetrahydrofuran.
  • Methylation: The morpholine ring is then methylated using methyl iodide in the presence of potassium carbonate to introduce a methyl group at the desired position.

These methods highlight the multi-step nature of synthesizing this complex compound.

(2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid is primarily used in peptide synthesis due to its ability to protect amino acids during coupling reactions. This makes it an essential component in the production of peptides for research and therapeutic purposes. Its unique structure may also allow for further exploration in drug design and development.

Several compounds share structural similarities with (2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acidContains a morpholine ring and Fmoc protecting groupDifferent stereochemistry affecting reactivity
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-2-carboxylic acidSimilar Fmoc group but different position of carboxylic acidVariation in carboxylic acid positioning influences properties
Fmoc-N-Me-Thr(tBu)-OHContains an Fmoc protecting group but different backbone structureUsed specifically for threonine derivatives

These compounds illustrate variations in structure that can significantly impact their chemical reactivity and biological activity, highlighting the uniqueness of (2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid within this class of compounds.

XLogP3

2.9

Dates

Modify: 2024-04-14

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